molecular formula C9H8N2O2 B11721030 2-Cyano-3-(2-pyridyl)propanoic Acid

2-Cyano-3-(2-pyridyl)propanoic Acid

Cat. No.: B11721030
M. Wt: 176.17 g/mol
InChI Key: FJFPIFLFGREQOL-UHFFFAOYSA-N
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Description

2-Cyano-3-(2-pyridyl)propanoic Acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol It is characterized by the presence of a cyano group (-CN) and a pyridyl group attached to a propanoic acid backbone

Preparation Methods

The synthesis of 2-Cyano-3-(2-pyridyl)propanoic Acid typically involves the reaction of 2-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Cyano-3-(2-pyridyl)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-(2-pyridyl)propanoic acid.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-3-(2-pyridyl)propanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a precursor to active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-pyridyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyridyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Cyano-3-(2-pyridyl)propanoic Acid can be compared with other similar compounds, such as:

    3-(2-Pyridyl)propanoic Acid: Lacks the cyano group, which significantly alters its chemical reactivity and biological activity.

    2-Cyano-3-(4-pyridyl)propanoic Acid:

    2-Cyano-3-(3-pyridyl)propanoic Acid: Similar to the above, the position of the pyridyl group influences its behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-cyano-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C9H8N2O2/c10-6-7(9(12)13)5-8-3-1-2-4-11-8/h1-4,7H,5H2,(H,12,13)

InChI Key

FJFPIFLFGREQOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(C#N)C(=O)O

Origin of Product

United States

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